N-Ethyl-N-[(pentafluorophenyl)disulfanyl]ethanamine
Description
N-Ethyl-N-[(pentafluorophenyl)disulfanyl]ethanamine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a pentafluorophenyl disulfanyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Properties
CAS No. |
62098-20-8 |
|---|---|
Molecular Formula |
C10H10F5NS2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
N-ethyl-N-[(2,3,4,5,6-pentafluorophenyl)disulfanyl]ethanamine |
InChI |
InChI=1S/C10H10F5NS2/c1-3-16(4-2)18-17-10-8(14)6(12)5(11)7(13)9(10)15/h3-4H2,1-2H3 |
InChI Key |
VOECULNNPGKOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)SSC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[(pentafluorophenyl)disulfanyl]ethanamine typically involves the reaction of ethanamine with pentafluorophenyl disulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the disulfanyl bond. The reaction is conducted at a temperature range of 50-70°C and requires continuous stirring to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The compound is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[(pentafluorophenyl)disulfanyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentafluorophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-N-[(pentafluorophenyl)disulfanyl]ethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[(pentafluorophenyl)disulfanyl]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[(pentafluorophenyl)disulfanyl]methanamine
- N-Propyl-N-[(pentafluorophenyl)disulfanyl]propanamine
- N-Butyl-N-[(pentafluorophenyl)disulfanyl]butanamine
Uniqueness
N-Ethyl-N-[(pentafluorophenyl)disulfanyl]ethanamine is unique due to its specific ethyl group and pentafluorophenyl disulfanyl structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
